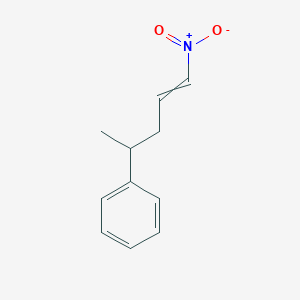
(5-Nitropent-4-en-2-yl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-Nitropent-4-en-2-yl)benzene is an organic compound characterized by a benzene ring substituted with a nitro group and a pentenyl chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Nitropent-4-en-2-yl)benzene typically involves the nitration of pentenylbenzene. This process can be achieved through electrophilic aromatic substitution, where a nitronium ion (NO₂⁺) is generated using a mixture of concentrated sulfuric acid and nitric acid. The reaction conditions must be carefully controlled to ensure the selective nitration of the benzene ring without affecting the pentenyl chain .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the product. The use of advanced catalysts and reaction monitoring systems helps in achieving efficient production .
化学反应分析
Types of Reactions
(5-Nitropent-4-en-2-yl)benzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Potassium permanganate or chromium trioxide.
Substitution: Halogens in the presence of Lewis acids like FeCl₃ or AlCl₃.
Major Products
Amino derivatives: Formed through reduction.
Nitroso derivatives: Formed through oxidation.
Substituted benzenes: Formed through electrophilic substitution
科学研究应用
(5-Nitropent-4-en-2-yl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals .
作用机制
The mechanism of action of (5-Nitropent-4-en-2-yl)benzene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pathways involved include oxidative stress and modulation of signaling pathways .
相似化合物的比较
Similar Compounds
Nitrobenzene: Similar structure but lacks the pentenyl chain.
Pentenylbenzene: Similar structure but lacks the nitro group.
Benzofuran derivatives: Share the benzene ring but have different substituents and biological activities
Uniqueness
(5-Nitropent-4-en-2-yl)benzene is unique due to the presence of both a nitro group and a pentenyl chain, which confer distinct chemical and biological properties.
生物活性
(5-Nitropent-4-en-2-yl)benzene, a compound with significant potential in various biological applications, has garnered attention in recent research for its diverse biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies, providing a comprehensive overview of its implications in medicinal chemistry.
The molecular structure of this compound is characterized by a nitro group attached to a pentene chain linked to a benzene ring. The compound's molecular formula is C11H11N1O2, with a molecular weight of approximately 189.21 g/mol. The presence of the nitro group is crucial as it influences the compound's reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₁N₁O₂ |
| Molecular Weight | 189.21 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Antimicrobial Activity : Studies have shown that compounds with similar structures exhibit antimicrobial properties. The nitro group can enhance the compound's ability to penetrate bacterial membranes, leading to cell lysis.
- Anticancer Properties : Research indicates that this compound may inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism involves the generation of reactive oxygen species (ROS), which can damage cellular components and trigger programmed cell death.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, thereby modulating various physiological processes.
Antimicrobial Activity
A study conducted on derivatives of nitro-substituted compounds revealed that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showing effective inhibition at low concentrations:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Anticancer Activity
In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines such as HeLa and MCF-7. The compound was found to induce apoptosis through:
- Activation of caspase pathways
- Increase in ROS levels
- Disruption of mitochondrial membrane potential
The IC50 values for these cell lines were recorded as follows:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 20 |
属性
CAS 编号 |
915312-40-2 |
|---|---|
分子式 |
C11H13NO2 |
分子量 |
191.23 g/mol |
IUPAC 名称 |
5-nitropent-4-en-2-ylbenzene |
InChI |
InChI=1S/C11H13NO2/c1-10(6-5-9-12(13)14)11-7-3-2-4-8-11/h2-5,7-10H,6H2,1H3 |
InChI 键 |
DAPZSGMYXAODQK-UHFFFAOYSA-N |
规范 SMILES |
CC(CC=C[N+](=O)[O-])C1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















